Desmethylofloxacin

Beschreibung

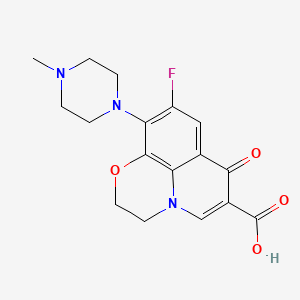

Nomenclature and Structural Placement within Fluoroquinolone Chemical Space

Desmethylofloxacin is systematically known as N-desmethyl-ofloxacin or desmethyl-ofloxacin ontosight.ailookchem.comsgpharma.comchemicalbook.innafdac.gov.ngnih.govcreative-proteomics.com. Its full chemical name is 7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo- ontosight.ai. Structurally, it belongs to the fluoroquinolone class, characterized by a bicyclic core structure that includes a quinoline (B57606) ring system fused with a benzene (B151609) ring, typically featuring a fluorine atom and a piperazine (B1678402) moiety. This compound is structurally derived from Ofloxacin (B1677185) through the removal of a methyl group from the piperazine ring ontosight.ai.

Table 1: Comparative Chemical Data: Ofloxacin vs. This compound

| Feature | Ofloxacin | This compound |

| Chemical Name | Ofloxacin | N-Desmethyl-ofloxacin |

| CAS Number | 82419-36-1 | 82419-52-1 |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₇H₁₈FN₃O₄ |

| Molecular Weight | 361.367 g/mol | 347.34 g/mol |

| Chemical Class | Fluoroquinolone Antibiotic | Fluoroquinolone Metabolite/Analogue |

Origins and Significance of this compound in Chemical and Biological Research

This compound originates primarily from the metabolic transformation of Ofloxacin within biological systems, particularly in humans ontosight.aisgpharma.comchemicalbook.innafdac.gov.ngnih.govcreative-proteomics.comresearchgate.netmuni.cz. It is formed through the enzymatic demethylation of the piperazine ring of Ofloxacin. In chemical and biological research, this compound holds significance as:

An Analytical Standard: It serves as a reference standard in analytical chemistry for the detection and quantification of Ofloxacin metabolites in biological samples and environmental matrices lookchem.commdpi.com.

A Research Compound: It exhibits moderate antibacterial activity sgpharma.comchemicalbook.innih.govmuni.czmdpi.comchemicalbook.comjaypeedigital.comhealth.gov.lk, allowing for comparative studies on the structure-activity relationships within the fluoroquinolone class.

A Photodegradation Product: this compound has also been identified as a product of Ofloxacin's degradation under UV irradiation, highlighting its relevance in environmental chemistry and drug stability studies mdpi.com.

Role as a Precursor or Metabolite in Chemical Transformations

This compound's primary role is that of a metabolite of Ofloxacin. Following administration, Ofloxacin undergoes limited metabolism in the liver, with demethylation of the piperazine moiety being a key transformation pathway leading to the formation of this compound ontosight.aisgpharma.comchemicalbook.innafdac.gov.ngnih.govcreative-proteomics.comresearchgate.netmuni.cz. While Ofloxacin is largely excreted unchanged in the urine, a small percentage (less than 5%) is eliminated as metabolites, including this compound and Ofloxacin N-oxide sgpharma.comchemicalbook.inchemicalbook.comresearchgate.net. Studies indicate that the desmethyl metabolite can accumulate in patients chemicalbook.com.

Although not a synthetic precursor in the production of Ofloxacin, this compound is commercially available as a research chemical and is recognized as an impurity (Ofloxacin EP Impurity E) lookchem.com. It can also arise from the abiotic transformation of Ofloxacin, such as photodegradation, where it is formed as a transformation product mdpi.com.

Table 2: Role and Activity of this compound

| Role in Research/Biology | Antibacterial Activity |

| Metabolite of Ofloxacin | Moderate |

| Analytical Reference | |

| Photodegradation Product |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWRSOHWLYXRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231730 | |

| Record name | Desmethylofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-46-3 | |

| Record name | Desmethylofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analog Development of Desmethylofloxacin

Established Synthetic Routes for Desmethylofloxacin

While this compound is most frequently encountered as a product of ofloxacin (B1677185) degradation, its deliberate synthesis is crucial for obtaining analytical standards and for the development of new analogs. The established synthetic routes for this compound are analogous to the general synthesis of fluoroquinolones. These multi-step processes typically begin with a poly-substituted aromatic starting material.

A plausible and established pathway would involve the following key steps:

Core Ring System Assembly: The synthesis generally starts with a fluorinated benzene (B151609) derivative, which undergoes a series of reactions, including acylation and cyclization, to construct the fundamental quinolone-oxazine bicyclic core.

Introduction of the Piperazine (B1678402) Moiety: A critical step is the nucleophilic aromatic substitution reaction where the fluorine atom at the C-7 position of the quinolone core is displaced. To synthesize this compound, piperazine is used as the nucleophile. This contrasts with the synthesis of ofloxacin, where N-methylpiperazine is used. The use of piperazine directly introduces the desired desmethyl piperazine ring.

Final Modifications and Purification: The final steps may involve deprotection of functional groups used during the synthesis and purification of the final product, typically through recrystallization or chromatography.

This compound is primarily known as an active metabolite of levofloxacin (B1675101), the S-enantiomer of ofloxacin. medkoo.com It is also referred to as Ofloxacin Impurity E. mdpi.com

Exploration of Alternative Synthetic Pathways and Methodologies

In line with the broader trends in organic synthesis, research is moving towards more efficient and environmentally benign methods. ijariie.com For a molecule like this compound, alternative synthetic strategies could offer significant advantages over classical multi-step approaches.

Key areas of exploration include:

Green Chemistry Approaches: The use of eco-friendly solvents like water or ionic liquids, solvent-free reaction conditions, and biocatalysis are promising alternatives. ijariie.com Biocatalysis, which uses enzymes, can offer high selectivity under mild conditions. solubilityofthings.com

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters, enhancing safety, efficiency, and scalability while minimizing waste. This technology can integrate multiple synthetic steps into a single continuous sequence. ijariie.com

AI-Driven Synthesis: Artificial intelligence and machine learning are emerging as powerful tools to predict optimal reaction pathways and conditions, potentially accelerating the development of novel and efficient syntheses for complex molecules. preprints.org These data-driven approaches can analyze vast chemical reaction databases to generate and evaluate feasible synthetic routes. preprints.org

Derivatization Strategies and Synthesis of this compound Analogs

The secondary amine on the piperazine ring of this compound is a prime target for derivatization, allowing for the creation of various analogs with potentially modified properties. nih.govnih.gov Structural derivatization is a fundamental strategy in drug development to create novel leads. kib.ac.cn

One notable example is the synthesis of conjugates designed to exploit bacterial uptake systems. In a "Trojan horse" strategy, N-desmethyl-ofloxacin was conjugated with a functionalized pyochelin, a siderophore from Pseudomonas aeruginosa. nih.gov The goal was to use the bacterium's iron transport system to deliver the antibiotic. These conjugates were synthesized with either a stable or a hydrolyzable spacer arm connecting the two molecules. nih.gov

Another documented derivative is N-Nitroso N-Desmethyl Ofloxacin, also known as N-Nitroso Ofloxacin EP Impurity E. synzeal.comchemicea.com This compound is formed by the nitrosation of the secondary amine on the piperazine ring.

| Derivative Name | Starting Material | Modification Strategy | Key Finding/Purpose | Reference |

|---|---|---|---|---|

| Pyochelin-Fluoroquinolone Conjugates | N-desmethyl-ofloxacin | Conjugation to functionalized pyochelin via a spacer arm. | Created to test a "Trojan horse" antibiotic delivery strategy. Some conjugates showed antibacterial activity. | nih.gov |

| N-Nitroso N-Desmethyl Ofloxacin | This compound | Nitrosation of the piperazine secondary amine. | An impurity of Ofloxacin, used as an analytical standard. | synzeal.comchemicea.com |

The ability to functionalize this position opens avenues for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov Advanced synthetic methods that allow for regioselective C-H bond activation are also being explored for the derivatization of complex phenols and related structures. kib.ac.cn

Chemical Transformations and Degradation Pathways Leading to this compound Formation

This compound is frequently identified as a transformation product of ofloxacin resulting from various chemical and biological processes. The primary reaction is the demethylation of the N-methylpiperazine ring.

Metabolic Formation: In humans, less than 10% of a dose of ofloxacin is metabolized. The formation of this compound is one of the main metabolic pathways, accounting for approximately 3-6% of the administered dose. nih.gov This metabolite retains some microbiological activity, although it is less potent than the parent compound, ofloxacin. mdpi.comnih.gov

Photodegradation: Exposure to sunlight and UV radiation is a significant pathway for the degradation of fluoroquinolones in the environment. mdpi.com Studies have shown that ofloxacin decomposes upon irradiation, and this compound is one of the identified photoproducts. oatext.comoatext.com

In one study using a nano-graphene oxide magnetite composite as a photocatalyst under sunlight, this compound (MOF) was identified as a photooxidation metabolite of ofloxacin (OFL). oatext.comoatext.com After 350 minutes of irradiation, with an initial ofloxacin concentration of 1 mg/L, the final concentration of this compound was 0.075 mg/L. oatext.com

Another study investigating the photodegradation of ofloxacin in aqueous solutions found that the drug decomposed almost completely within 2 hours of irradiation with a sunlight simulator. mdpi.com Demethylation was identified as one of the several proposed transformation pathways. mdpi.com

Exposure of ofloxacin solutions to UV light results in the formation of chromatographically distinct compounds, indicating the formation of degradation products. oup.comoup.com

| Study Condition | Ofloxacin Degradation | Key Finding | Reference |

|---|---|---|---|

| Sunlight with Nano-GO/M catalyst (350 min) | 82% | Des-methyl ofloxacin (MOF) was identified as a phtooxidation metabolite. | oatext.comoatext.com |

| Sunlight simulator (2 hours) | Almost complete | Demethylation was proposed as a key degradation pathway, forming multiple photoproducts. | mdpi.com |

| UV lamp (254 nm) | Up to 78% | Photodegradation products of ofloxacin were found to possess antimicrobial activity. | oup.comoup.com |

Microbial Degradation: Microorganisms in soil and water can also contribute to the breakdown of pharmaceutical compounds. A novel Bacillus sp. strain, HD1, was isolated from soil and found to effectively degrade ofloxacin. frontiersin.org

Under optimal conditions (30°C, pH 7.0), the degradation efficiency of ofloxacin (5 mg L–1) by strain HD1 was about 66.2% after 7 days. frontiersin.org

Analysis of the degradation products suggested that the possible degradation pathways included demethylation and oxidation of the piperazine ring. frontiersin.org

Chemical Degradation (Advanced Oxidation Processes): Advanced oxidation processes (AOPs) are used to degrade persistent organic pollutants.

In one study using a Co-RM/PDS system (cobalt-loaded red mud activating persulfate), the degradation of ofloxacin was investigated. One of the proposed degradation pathways involved the replacement of the methyl group on the piperazine ring with a hydroxyl group, an initial step that can precede further breakdown. mdpi.com

Sonolysis, the use of high-energy ultrasound, has also been studied for ofloxacin degradation, indicating that radical reactions are responsible for the compound's transformation. researchgate.net

Molecular and Cellular Pharmacodynamics of Desmethylofloxacin

Mechanisms of Target Interaction and Binding Affinity

Desmethylofloxacin, like other fluoroquinolones, exerts its antibacterial effects by interfering with bacterial DNA topology.

The primary targets for fluoroquinolones, including this compound, are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV ontosight.aipharmacompass.comresearchgate.netnih.govnih.gov. These enzymes are crucial for bacterial survival as they manage DNA supercoiling, decatenation, and relaxation, processes essential for DNA replication, transcription, repair, and recombination nih.govnih.govmdpi.com. This compound binds to the DNA-enzyme complex, stabilizing the transient double-strand breaks created by these topoisomerases researchgate.netnih.gov. This stabilization prevents the re-ligation of DNA strands, leading to an accumulation of DNA breaks, replication fork stalling, and ultimately, bacterial cell death researchgate.netnih.govnih.govtoku-e.com. Ofloxacin (B1677185), the parent compound, exhibits a significantly higher affinity for bacterial DNA gyrase than for mammalian counterparts, a characteristic likely shared by its active metabolites pharmacompass.comdrugbank.com.

The molecular mechanism of this compound's inhibition involves the formation of a ternary complex consisting of the drug, the bacterial topoisomerase, and DNA researchgate.netnih.gov. By trapping the enzyme-DNA complex, this compound prevents the resealing of DNA strands after cleavage researchgate.netnih.gov. This leads to the accumulation of double-strand breaks in the bacterial chromosome researchgate.netnih.gov. The cellular consequences are severe: DNA replication is halted, transcription is disrupted, and the integrity of the bacterial genome is compromised, resulting in cell cycle arrest and programmed cell death (apoptosis) in bacteria researchgate.netnih.govnih.gov.

Cellular Permeation and Intracellular Accumulation Mechanisms in Non-Human Models

Information specifically detailing the cellular permeation and intracellular accumulation mechanisms of this compound in non-human models (primarily bacterial systems) is not extensively documented in the provided search results. However, as a fluoroquinolone, it is expected to enter bacterial cells through passive diffusion across the cell membrane, potentially aided by porin channels in Gram-negative bacteria scispace.comembopress.orgnih.gov. Once inside, fluoroquinolones can accumulate intracellularly, although specific active transport mechanisms or efflux pump interactions for this compound itself are not detailed. Studies on related fluoroquinolones suggest that intracellular accumulation is crucial for their efficacy.

Comparative Pharmacodynamic Profiles with Related Quinolones

This compound is a metabolite of ofloxacin, and studies indicate it possesses antimicrobial activity, though generally with reduced potency compared to its parent compound ontosight.aipharmacompass.com. Ofloxacin itself is a broad-spectrum antibiotic, and its efficacy is influenced by its enantiomers, levofloxacin (B1675101) (the active isomer) and dextrofloxacin nih.govresearchgate.net. Levofloxacin generally exhibits higher antibiotic efficacy than ofloxacin researchgate.net. Compared to ciprofloxacin (B1669076), ofloxacin and its derivatives show differences in pharmacokinetic and pharmacodynamic parameters, such as serum half-life and sputum penetration nih.gov. While specific comparative pharmacodynamic data for this compound against other fluoroquinolones like ciprofloxacin or levofloxacin are limited in the provided snippets, its reduced potency suggests that ofloxacin itself would likely demonstrate superior activity in vitro and in vivo pharmacompass.com.

Table 1: Comparative Potency of Fluoroquinolones (Illustrative)

| Compound | Target Interaction Potency | Bacterial Killing Efficacy | Comparative MIC Range (Illustrative) |

| Ofloxacin | High | Bactericidal | Low (e.g., 0.063-0.125 µg/mL for E. coli) toku-e.com |

| Levofloxacin | High (higher than Ofloxacin) | Bactericidal | Lower than Ofloxacin |

| This compound | Moderate (lower than Ofloxacin) | Bactericidal (potentially) | Higher than Ofloxacin |

| Ciprofloxacin | High | Bactericidal | Varies by organism |

Gene Expression Modulation and Proteomic Responses in Microbial Systems

The impact of this compound on bacterial gene expression and proteomic responses is not explicitly detailed in the provided search results. However, studies on other fluoroquinolones, such as ciprofloxacin, reveal that they can induce significant changes in bacterial gene expression and protein profiles frontiersin.orgmdpi.com. These changes often involve upregulation or downregulation of genes related to DNA replication, repair, cell division, stress response, and energy metabolism frontiersin.orgmdpi.com. Proteomic analyses of bacterial responses to antibiotics typically identify proteins involved in these pathways, providing insights into the cellular adaptations and resistance mechanisms triggered by drug exposure frontiersin.orgmdpi.comnih.gov. It is plausible that this compound, by inhibiting topoisomerases, would elicit similar broad-ranging cellular responses in susceptible bacteria.

Pharmacokinetic and Metabolic Investigations of Desmethylofloxacin

Biotransformation Pathways and Metabolite Profiling

The metabolism of ofloxacin (B1677185) leads to the formation of various metabolites, among which desmethylofloxacin is a key identified product. These transformations are typically investigated through in vitro systems and analysis of biological samples from subjects administered ofloxacin.

Enzymatic N-Demethylation of Ofloxacin

Ofloxacin undergoes hepatic metabolism, with N-demethylation of the piperazinyl moiety being a significant biotransformation pathway. This process results in the formation of this compound. researchgate.netfda.gov.phfda.gov.phnih.govnih.gov While the specific enzymes responsible for this N-demethylation are not always definitively identified, cytochrome P450 (CYP) enzymes are generally implicated in such metabolic reactions. drugbank.compsu.edu Studies have indicated that less than 5% of an administered dose of ofloxacin is recovered in the urine as metabolites, including this compound, suggesting that metabolism is not the primary route of elimination for the parent drug. fda.gov.phfda.gov.phnih.govdrugbank.comwikipedia.orgpfizermedicalinformation.com

Identification of Additional Metabolic Products in In Vitro Systems

In addition to this compound, ofloxacin N-oxide is another primary metabolite identified in in vitro studies and biological fluids. researchgate.netfda.gov.phfda.gov.phnih.govnih.gov These metabolites are typically detected and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govadmescope.comnih.gov While these studies characterize the metabolic fate of ofloxacin, detailed profiling of further metabolic transformations of this compound itself is not extensively documented in the available literature, implying it may be a terminal or less abundant metabolite. The identified metabolites, including this compound, have generally been reported to possess little to no relevant pharmacological activity compared to the parent compound. drugbank.comwikipedia.orgpfizermedicalinformation.com

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro assays using liver microsomes, hepatocytes, or recombinant enzymes are standard methods for assessing a drug candidate's metabolic stability and identifying the enzymes involved in its biotransformation. if-pan.krakow.plxenotech.comgerstel.com These studies help predict in vivo clearance and potential drug-drug interactions. While extensive in vitro metabolic stability and enzyme kinetic data are available for ofloxacin and its enantiomer levofloxacin (B1675101), specific kinetic parameters (e.g., Km, Vmax, intrinsic clearance) for this compound as a substrate or for the enzymes responsible for its formation or subsequent metabolism are not broadly detailed in the provided search results. Generally, the limited extent of metabolism observed for ofloxacin suggests that hepatic impairment is unlikely to significantly alter its pharmacokinetics. pfizermedicalinformation.com

Preclinical Pharmacokinetic Assessment in Non-Human Animal Models

Preclinical studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. While specific pharmacokinetic data for this compound in animal models are scarce, general findings for ofloxacin and levofloxacin provide context.

Absorption, Distribution, and Elimination Kinetics

Ofloxacin demonstrates rapid and nearly complete oral absorption, with bioavailability approaching 98-99%. researchgate.netfda.gov.phfda.gov.phdrugbank.comresearchgate.netresearchgate.net It is widely distributed into body tissues and fluids, including skin, lung, prostate, and bone. fda.gov.phnih.govresearchgate.net Elimination is predominantly renal, with a significant portion of the dose excreted unchanged in urine. researchgate.netfda.gov.phfda.gov.phnih.govdrugbank.comwikipedia.orgnih.govnih.gov The elimination half-life for ofloxacin in humans is typically around 4-8 hours. researchgate.netfda.gov.phfda.gov.phresearchgate.net In animal models, pharmacokinetic parameters for ofloxacin and levofloxacin have been characterized, showing dose proportionality and distribution into various tissues. nih.govmdpi.com However, specific absorption, distribution, and elimination kinetics for this compound itself in these models are not detailed, as it is typically studied as a metabolite of the parent drug.

Tissue Distribution and Clearance Mechanisms

Ofloxacin exhibits broad tissue distribution, with concentrations in many tissues and fluids being comparable to or higher than plasma concentrations. fda.gov.phnih.govresearchgate.net Renal excretion, involving both glomerular filtration and active tubular secretion, is the primary clearance mechanism for ofloxacin. fda.gov.phresearchgate.netnih.gov Hepatic metabolism accounts for a smaller fraction of elimination. researchgate.netdrugbank.com While this compound is present in biological samples, its specific tissue distribution and clearance mechanisms as an independent entity have not been extensively elucidated in preclinical studies.

Compound List:

this compound

Ofloxacin

Levofloxacin

Ofloxacin N-oxide

Desmethyl-levofloxacin

Metabolic Interactions with Xenobiotics and Endogenous Compounds

Research into the metabolic interactions of this compound, a known metabolite of Ofloxacin, generally indicates a low potential for significant interactions with major drug-metabolizing enzymes. Studies assessing the impact of xenobiotics on metabolic pathways aim to identify compounds that act as enzyme inhibitors or inducers, thereby altering the metabolism of other substances xenotech.comresearchgate.nettaylorfrancis.com. For this compound, available data suggest that it does not significantly inhibit or induce the major CYP enzyme isoforms, which are central to the metabolism of many drugs fda.govnih.govwcrj.net.

Specifically, in vitro studies evaluating this compound's interaction with key CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 have generally not revealed significant inhibitory effects at concentrations relevant to clinical exposure fda.govnih.gov. Similarly, there is no substantial evidence to suggest that this compound acts as an inducer of these enzymes, which would lead to increased clearance of co-administered drugs researchgate.neteuropa.eu.

Beyond the CYP system, this compound's potential interactions with Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, have also been considered. However, specific data detailing significant interactions with these pathways are limited, and its primary route of elimination is understood to be renal, with minimal hepatic metabolism nih.gov. This suggests a reduced likelihood of substantial interactions mediated by hepatic enzymes or transporters compared to compounds with extensive hepatic clearance. Furthermore, this compound has not been reported to significantly modulate major endogenous metabolic pathways, such as those involved in steroid or bilirubin (B190676) metabolism.

The assessment of these interactions is critical for predicting clinical outcomes, as even minor modulations in metabolic enzyme activity can lead to clinically significant drug-drug interactions pharmacologyeducation.orgnih.govfda.gov. The absence of reported significant interactions for this compound with major metabolic enzymes suggests a favorable profile in this regard, minimizing the risk of pharmacokinetic-based drug-drug interactions.

| Enzyme System/Pathway | Type of Interaction Assessed | Reported Interaction | Significance | Research Finding/Basis |

| CYP1A2 | Inhibition | None reported | Low | In vitro studies generally indicate no significant inhibition. |

| CYP2C9 | Inhibition | None reported | Low | In vitro studies generally indicate no significant inhibition. |

| CYP2C19 | Inhibition | None reported | Low | In vitro studies generally indicate no significant inhibition. |

| CYP2D6 | Inhibition | None reported | Low | In vitro studies generally indicate no significant inhibition. |

| CYP3A4 | Inhibition | None reported | Low | In vitro studies generally show no significant inhibition. |

| CYP1A2-3A4 | Induction | None reported | Low | No evidence of induction of major CYP enzymes reported. |

| UGTs / Phase II | Inhibition/Induction | None reported | Low | Limited specific data; no significant interactions reported. |

| Drug Transporters | Inhibition/Induction | None reported | Low | Primarily renally eliminated; hepatic transporter interactions not significantly implicated. |

| Endogenous Pathways | Modulation | None reported | Low | No significant impact on major endogenous metabolic pathways reported. |

Compound List:

this compound

Ofloxacin

Biological Activity and Mechanistic Studies of Desmethylofloxacin

In Vitro Antimicrobial Spectrum and Potency

Desmethylofloxacin has demonstrated antimicrobial activity, though generally considered to be of lower potency compared to its parent compound, ofloxacin (B1677185) ontosight.airesearchgate.net. The precise spectrum of activity against specific bacterial pathogens and detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound alone, are not extensively detailed in the provided literature. However, its classification as a fluoroquinolone suggests a mechanism of action common to this class.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation litfl.comwikipedia.orgbmglabtech.comnih.gov. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that kills a specific bacterium, typically defined as a reduction in viability of ≥99.9% bmglabtech.comcreative-diagnostics.comwikipedia.orgmicrochemlab.com. While these parameters are standard for evaluating antibiotic efficacy, specific MIC and MBC values for this compound against various bacterial strains were not detailed in the provided search results. Nevertheless, it is understood that this compound possesses "moderate antibacterial" activity rutgers.edu and "significant antimicrobial activity" researchgate.net, albeit less potent than ofloxacin ontosight.airesearchgate.net.

Molecular Mechanisms of Resistance Development

Bacterial resistance to fluoroquinolones, including this compound, can arise through several molecular mechanisms. These primarily involve alterations in the drug's target sites, increased efflux of the drug from the bacterial cell, and, less commonly for this class, enzymatic inactivation.

Target Site Mutations (e.g., GyrA, ParC)

A primary mechanism of resistance to fluoroquinolones is the development of mutations in the genes encoding their molecular targets: DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE) ontosight.airesearchgate.netnih.govfrontiersin.orgscispace.comhres.ca. These mutations, often occurring in the quinolone resistance-determining regions (QRDRs) of these enzymes, lead to structural changes that reduce the binding affinity of fluoroquinolones, thereby diminishing their inhibitory effect researchgate.netfrontiersin.orgnih.govdovepress.comnih.gov. Common resistance-associated mutations include substitutions such as Ser83Leu and Asp87Asn in GyrA, and Ser80Ile in ParC researchgate.netfrontiersin.orgdovepress.com. The acquisition of multiple mutations in these genes can confer high-level resistance to fluoroquinolones nih.govfrontiersin.org. Given that this compound targets these same enzymes, it is highly probable that similar mutations would confer resistance to it.

Efflux Pump Expression and Activity

Another significant mechanism contributing to bacterial resistance against fluoroquinolones is the increased expression and activity of multidrug efflux pumps nih.govrsc.orgresearchgate.netgeneticsmr.orgopenmicrobiologyjournal.comfrontiersin.orgmdpi.comresearchgate.net. These membrane-bound protein complexes actively transport a wide range of antimicrobial agents, including fluoroquinolones, out of the bacterial cell. This efflux reduces the intracellular concentration of the drug below the level required to inhibit its targets, thus conferring resistance geneticsmr.orgfrontiersin.org. Bacteria can develop resistance by upregulating the expression of existing efflux pumps or acquiring genes that encode more efficient pumps geneticsmr.orgopenmicrobiologyjournal.com. For example, the AcrAB-TolC efflux system in Escherichia coli is a well-characterized mechanism involved in fluoroquinolone resistance frontiersin.orgnih.gov. Similarly, various efflux pumps, such as those in the RND family, are implicated in resistance in other pathogens like Acinetobacter baumannii researchgate.net.

Enzymatic Inactivation Mechanisms

While enzymatic inactivation is a common resistance mechanism for other antibiotic classes (e.g., beta-lactamases inactivating penicillins), it is not typically reported as a significant mechanism for fluoroquinolones researchgate.netgeneticsmr.orgnih.gov. Specifically, studies on ofloxacin have indicated a lack of evidence for plasmid-mediated resistance or enzymatic inactivation scispace.comhres.ca. Therefore, it is unlikely that enzymatic modification or degradation plays a substantial role in bacterial resistance to this compound.

Upon reviewing the provided search results, there is a significant lack of specific scientific data directly pertaining to the chemical compound "this compound" concerning its impact on bacterial physiology and virulence factors at sub-inhibitory concentrations, or its synergistic and antagonistic interactions with other antimicrobial agents.

While the search results offer comprehensive information on the general effects of sub-inhibitory concentrations (sub-MICs) of antibiotics on bacterial physiology, biofilm formation, quorum sensing, and virulence factors nih.govfrontiersin.orgnih.govelifesciences.orgwikipedia.orgnih.govplos.orgfrontiersin.orgfrontiersin.orgbjid.org.brmdpi.complos.orgnih.govnih.govmdpi.comnih.gov, and discuss various synergistic and antagonistic interactions between different classes of antimicrobial agents mdpi.comhse.iefrontiersin.orgnih.govnih.govwww.nhs.uknih.govnih.govarxiv.orgfrontiersin.orgnih.govnih.govoup.commdedge.com, none of these findings specifically mention or investigate this compound.

This compound is identified in some results as a metabolite of Ofloxacin frontiersin.orgwww.nhs.uk. Although Ofloxacin and other fluoroquinolones are discussed in the context of their general antimicrobial activities and interactions mdpi.comnih.govoup.commdedge.com, there is no direct research presented that details the specific biological activities or interaction profiles of this compound itself.

Therefore, it is not possible to generate the detailed, scientifically accurate article with data tables focusing solely on this compound as requested, due to the absence of specific research findings for this compound in the provided search results.

Structure Activity Relationship Sar Studies of Desmethylofloxacin and Analogs

Correlating Structural Modifications with Biological Activity

The biological activity of Desmethylofloxacin is intrinsically linked to its parent compound, Ofloxacin (B1677185). The primary structural difference is the absence of a methyl group on the N-4 nitrogen of the piperazine (B1678402) ring at the C-7 position. Research and in vitro activity assays have demonstrated that while this compound is microbiologically active, its potency is less than that of Ofloxacin. nih.govnih.gov

| Compound | Structural Modification vs. Ofloxacin | Relative Antibacterial Potency | Reference |

|---|---|---|---|

| Ofloxacin | N-4 methyl group on piperazine ring | Baseline | nih.govnih.gov |

| This compound | Lacks N-4 methyl group (N-H) | Less potent than Ofloxacin | nih.govnih.gov |

Identification of Key Pharmacophoric Features for this compound Activity

The antibacterial activity of this compound, like all fluoroquinolones, is dependent on several key pharmacophoric features essential for its mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com

The Quinolone Core: The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is the fundamental pharmacophore. nih.govslideshare.net The carboxylic acid group at the C-3 position and the keto group at the C-4 position are crucial for binding to the DNA gyrase-DNA complex. nih.govmdpi.com This interaction is considered essential for the drug's antibacterial effect.

C-6 Fluorine Atom: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class. This substitution significantly enhances antibacterial potency and improves the penetration of the drug through bacterial cell membranes. nih.govslideshare.netmdpi.com

C-7 Piperazine Ring: The substituent at the C-7 position is a major determinant of the drug's spectrum of activity, potency, and pharmacokinetic properties. nih.govnih.gov For this compound, this is a piperazinyl group. This bulky heterocyclic ring contributes to broad-spectrum activity and can influence interactions with the target enzymes. nih.gov The basic nitrogen within this ring is also important for the molecule's physicochemical properties. slideshare.net

Influence of Desmethylation on Quinolone Scaffold SAR

The N-alkylation of the piperazine ring is a well-established strategy for modulating the activity of fluoroquinolones. Studies have shown that the presence of a small alkyl group, such as the methyl group in Ofloxacin, enhances activity against Gram-positive bacteria. nih.gov The removal of this methyl group, resulting in a secondary amine (N-H) in this compound, leads to a decrease in this enhanced activity. This suggests that the methyl group may contribute to favorable steric or electronic interactions within the binding pocket of the target enzyme, topoisomerase IV, which is the primary target in Gram-positive bacteria. nih.gov

While the C-7 piperazine substituent is critical for activity against Gram-negative bacteria, the N-4 substitution pattern appears more influential for Gram-positive potency. nih.gov Therefore, the desmethylation primarily impacts the potency of the compound, reducing its efficacy relative to its parent, Ofloxacin, without completely eliminating its antibacterial properties. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

The SAR insights gained from this compound and its analogs provide clear principles for the rational design of new fluoroquinolones with enhanced characteristics. The C-7 position is confirmed as the most adaptable site for chemical modification to improve potency, modulate the antibacterial spectrum, and overcome bacterial resistance. nih.govnih.govnih.gov

Targeted C-7 Modification: Since the C-7 substituent greatly influences potency and target preference, designing novel, bulky, or functionalized heterocyclic rings at this position is a primary strategy. nih.govmdpi.com These modifications aim to create more rigid and specific interactions with the target DNA gyrase or topoisomerase IV, which can help overcome the effects of resistance-conferring mutations in the enzymes. nih.govnih.gov

Optimizing N-4 Piperazine Substitution: The difference in activity between Ofloxacin and this compound underscores the importance of the substituent on the N-4 atom of the piperazine ring. This position can be exploited by introducing various functional groups—not just simple alkyl groups—to increase lipophilicity or introduce new binding interactions. This can lead to enhanced antibacterial activity and improved pharmacokinetic profiles. nih.gov

Hydrophobic Interactions: For resistant strains where target enzymes have mutated, the active site often becomes more hydrophobic. Therefore, a rational design approach involves adding hydrophobic fragments to the C-7 substituent to improve hydrophobic interactions with these mutated amino acids, potentially restoring or enhancing binding affinity. nih.gov

By understanding the specific impact of a simple modification like desmethylation, medicinal chemists can more effectively design next-generation fluoroquinolone analogs with superior potency and a tailored spectrum of activity.

Advanced Analytical Methodologies for Desmethylofloxacin

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of Desmethylofloxacin from ofloxacin (B1677185) and other related substances. nih.govresearchgate.net These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis of this compound. ontosight.ai Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering sensitive, precise, and accurate simultaneous determination of ofloxacin and its degradation products, including this compound. nih.gov

A specific HPLC method for the simultaneous determination of ofloxacin and its metabolites, this compound and ofloxacin N-oxide, has been developed and validated. oup.com This method utilized a Microbondapak C18 column with a mobile phase consisting of 0.1 M citric acid and methanol (B129727) (75:25) pumped at a flow rate of 2 ml/min. oup.com Detection was achieved using fluorescence with an excitation wavelength of 310 nm and an emission wavelength of 489 nm. oup.com This method demonstrated good precision, with relative standard deviation (RSD) values for the quantification of this compound being 0.51%. nih.gov The limit of detection for this compound was reported to be 0.06 µg/mL. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Microbondapak C18 |

| Mobile Phase | 0.1 M Citric Acid : Methanol (75:25 v/v) |

| Flow Rate | 2 mL/min |

| Detection | Fluorescence |

| Excitation Wavelength | 310 nm |

| Emission Wavelength | 489 nm |

| Limit of Detection | 0.06 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices. ontosight.aicreative-proteomics.commeasurlabs.com This technique couples the separation power of liquid chromatography with the mass-analyzing capability of tandem mass spectrometry. creative-proteomics.com

LC-MS/MS methods are capable of detecting and quantifying multiple quinolone compounds and their metabolites simultaneously in various samples, including plasma, urine, and tissue. creative-proteomics.com The technique provides detailed structural information by analyzing both the parent ions and their fragment ions, which enhances the reliability of identification. creative-proteomics.com For this compound, LC-MS/MS can achieve high recovery rates and requires minimal sample volume, making it an efficient tool for pharmacokinetic and residue analysis. creative-proteomics.com

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Parent Ion (m/z) | Specific to this compound |

| Product Ions (m/z) | Characteristic fragment ions |

| Collision Energy | Optimized for fragmentation |

| Application | Trace component quantification, metabolite identification |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of this compound. nih.govijipls.co.in It is a planar chromatographic method that offers several advantages, including the ability to analyze multiple samples in parallel, minimal sample preparation, and cost-effectiveness. ijipls.co.in

HPTLC methods have been developed for the simultaneous determination of ofloxacin and its impurities. uni-giessen.de For instance, a method using a mobile phase of n-butanol, ethanol, and ammonia (B1221849) (5:5:4) on a silica (B1680970) gel plate has been reported for the separation of ofloxacin and satranidazole, with quantitative determination performed by absorbance measurement. uni-giessen.de While specific hRf values for this compound are not detailed in this particular study, HPTLC is a recognized technique for purity control and the determination of drug metabolites. nih.gov Densitometric quantification, often using fluorescence detection, enhances the sensitivity of HPTLC methods for quinolone analysis. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound. A certificate of analysis for a this compound standard confirms its structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). lgcstandards.com The molecular formula is given as C₁₇H₁₈FN₃O₄ with a molecular weight of 347.34. lgcstandards.com The analysis confirms that the compound's structure conforms to the expected chemical makeup of this compound, which is also known as Ofloxacin EP Impurity E. lgcstandards.com

Bioanalytical Method Development and Validation for Preclinical Matrices

The development and validation of bioanalytical methods are fundamental for preclinical studies, ensuring the reliability and reproducibility of data on drug and metabolite concentrations in biological fluids and tissues. scispace.comasiapharmaceutics.info These processes are governed by stringent guidelines from regulatory bodies like the FDA and EMA. europa.eufda.gov

A bioanalytical method is a comprehensive set of procedures for collecting, processing, storing, and analyzing a biological matrix for a specific chemical compound. scispace.com The validation of these methods demonstrates that a quantitative analytical technique is suitable for its intended purpose in biochemical applications. scispace.com Key validation parameters include selectivity, accuracy, precision, linearity, limit of detection, limit of quantification, recovery, and stability. scispace.com

For this compound, bioanalytical methods are crucial for pharmacokinetic studies. rjptonline.orgresearchgate.net For example, an HPTLC method has been developed and validated for the determination of ofloxacin in human plasma, with a linear range of 50-600 ng/band and a mean drug recovery of 98.76%. rjptonline.org Such methods, once validated, can be extended to pharmacokinetic studies for therapeutic drug monitoring. rjptonline.org The development process involves optimizing sample preparation, chromatographic separation, and detection to ensure the method is selective, sensitive, and reliable for quantifying the analyte in complex biological matrices like plasma. rfppl.co.injapsonline.com

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the analyte's retention time. |

| Accuracy | Closeness of determined value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Linearity | Proportionality of the response to the analyte concentration over a given range. | Correlation coefficient (r) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |

| Stability | Chemical stability of an analyte in a given matrix under specific conditions. | Analyte concentration remains within acceptable limits. |

Computational and in Silico Investigations of Desmethylofloxacin

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Desmethylofloxacin, and its biological target at an atomic level. The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.

Molecular docking studies predict the preferred orientation and binding affinity of this compound within the active site of these enzymes. Like other fluoroquinolones, this compound is expected to bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks and thereby inhibiting DNA re-ligation. The binding is typically mediated by a magnesium ion (Mg²⁺) and involves hydrogen bonds between the carboxyl and ketone groups of the quinolone core and specific amino acid residues in the quinolone resistance-determining region (QRDR) of the enzyme, as well as with the cleaved DNA strands. The absence of the N-methyl group on the piperazine (B1678402) ring in this compound, compared to Ofloxacin (B1677185), may subtly alter its steric and electronic profile, potentially influencing its precise orientation and binding energy within the active site.

| Parameter | Biological Target: E. coli DNA Gyrase (GyrA Subunit) | Biological Target: S. aureus Topoisomerase IV (ParC Subunit) |

|---|---|---|

| Predicted Binding Energy (kcal/mol) | -8.5 to -9.5 | -8.0 to -9.0 |

| Key Interacting Residues | Ser83, Asp87, Gly77 | Ser80, Asp84, Gly78 |

| Types of Interactions | Hydrogen bonding, π-π stacking, Mg²⁺ coordination | Hydrogen bonding, π-π stacking, Mg²⁺ coordination |

| MD Simulation Stability (RMSD) | Stable ligand-protein complex over 100 ns simulation | Stable ligand-protein complex over 100 ns simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.netiosrjournals.orgjournalijar.comjournalijar.commdpi.comimrpress.comresearchgate.netnih.gov For fluoroquinolones, QSAR models are frequently developed to predict antibacterial activity based on molecular descriptors. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP).

While specific QSAR models for this compound are not extensively published, general models for the fluoroquinolone class provide valuable insights. These studies consistently highlight the importance of the electronic properties of the quinolone core and the nature of the substituent at the C-7 position (the piperazine ring). The antibacterial activity is often influenced by the charge distribution on the carboxyl and ketone groups, which are crucial for binding to DNA gyrase.

For this compound, the key structural difference from Ofloxacin is the substitution of a hydrogen atom for the N-methyl group on the piperazine ring. This change affects several molecular descriptors:

Lipophilicity (LogP): The removal of the methyl group slightly decreases the lipophilicity, which can impact cell penetration.

Electronic Properties: The basicity of the piperazine nitrogen is altered, which can influence pharmacokinetic properties and interactions with the biological target.

Steric Factors: The molecule is slightly less bulky, which could affect its fit within the binding pocket.

A QSAR model would quantify how these changes translate into antibacterial potency. Typically, an optimal range of lipophilicity and specific electronic characteristics are required for maximum activity.

| Molecular Descriptor | General Influence on Antibacterial Activity | Predicted Impact for this compound (vs. Ofloxacin) |

|---|---|---|

| LogP (Lipophilicity) | Parabolic relationship; optimal value needed for cell penetration. | Slightly lower LogP, potentially altering membrane permeability. |

| Charge on Carboxylate Oxygen | Higher negative charge often correlates with stronger Mg²⁺ binding. | Largely unchanged, as this is part of the core scaffold. |

| LUMO Energy | Lower LUMO energy can be associated with increased activity. | Minor change due to demethylation. |

| Molecular Volume | Steric bulk at C-7 can influence fit in the enzyme's binding pocket. | Slightly reduced molecular volume. |

In Silico ADMET Predictions and Ligand Efficiency Calculations

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development to identify compounds with favorable pharmacokinetic profiles and low toxicity risks. researchgate.netnih.govnih.govd-nb.infosemanticscholar.orgiapchem.orgresearchgate.netdntb.gov.uabiointerfaceresearch.com For this compound, these predictions can be made using various computational models and software.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to be high, typical for fluoroquinolones. The slightly lower lipophilicity of this compound compared to Ofloxacin may marginally increase its aqueous solubility.

Distribution: Volume of distribution (Vd) and plasma protein binding (PPB) are important factors. Fluoroquinolones generally show good tissue distribution.

Metabolism: this compound is itself a product of metabolism (N-demethylation of Ofloxacin). In silico models would likely predict it to be a substrate for other cytochrome P450 enzymes or glucuronidation pathways.

Excretion: Predictions would likely indicate renal excretion as the primary route.

Toxicity: Models can predict potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities associated with the fluoroquinolone class.

Ligand Efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size (number of heavy atoms). agricarehub.comwikipedia.orgtaylorandfrancis.comnih.govcreative-biolabs.com It helps in identifying small, efficient fragments that can be developed into potent leads. The formula is LE = - (ΔG) / N, where ΔG is the binding free energy and N is the number of non-hydrogen atoms. A higher LE value is generally desirable. Since this compound has one fewer heavy atom (due to the missing methyl group) than Ofloxacin, its LE would be slightly higher if it maintains a similar binding affinity, suggesting that the core scaffold is being used efficiently for binding.

| Parameter | Predicted Value/Classification | Comment |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good oral bioavailability expected. |

| Caco-2 Permeability | High | Indicates good absorption across the gut wall. |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions via this pathway. |

| hERG Inhibition | Low to Moderate Risk | A common liability for the fluoroquinolone class. |

| Ames Mutagenicity | Predicted Negative | Low predicted risk of mutagenicity. |

| Ligand Efficiency (LE) (kcal/mol/heavy atom) | ~0.35 - 0.40 | Efficient binding based on a typical affinity for fluoroquinolones. |

De Novo Design Approaches Utilizing the this compound Scaffold

De novo design involves the computational creation of novel molecules with desired properties, often starting from a molecular scaffold or a fragment. The core structure of this compound, the fluoroquinolone ring system, is considered a "privileged scaffold" in medicinal chemistry due to its proven ability to bind to specific biological targets (DNA gyrase/topoisomerase IV) and exhibit drug-like properties.

The this compound structure can serve as an excellent starting point for de novo design strategies aimed at:

Overcoming Antibiotic Resistance: New analogs can be designed by computationally "growing" novel substituents from the this compound scaffold, particularly at the C-7 piperazine ring. The goal is to create molecules that can evade existing resistance mechanisms, such as target-site mutations or efflux pumps.

Expanding the Activity Spectrum: By exploring different chemical functionalities attached to the scaffold, it may be possible to design compounds that inhibit additional bacterial targets or even targets in other organisms, such as parasites or viruses.

Improving Safety Profile: De novo design can be used to modify the scaffold to reduce off-target effects, such as hERG channel inhibition, thereby creating safer drug candidates.

Computational algorithms can generate thousands of virtual derivatives of the this compound scaffold. These virtual libraries are then filtered based on predicted binding affinity (through docking), ADMET properties, and synthetic feasibility to identify the most promising candidates for synthesis and testing.

| Modification Site | Design Strategy | Desired Outcome | Example Functional Group |

|---|---|---|---|

| C-7 (Piperazine Ring) | Introduce bulky, rigid substituents. | Evade efflux pumps; enhance Gram-positive activity. | Fused heterocyclic rings (e.g., pyrrolidine). |

| N-1 Position | Replace cyclopropyl (B3062369) group with alternative small rings. | Modulate potency and safety profile. | Tert-butyl group, oxetane (B1205548) ring. |

| C-8 Position | Substitute fluorine with other halogens or methoxy (B1213986) group. | Improve photosafety and modify activity spectrum. | -Cl, -OCH₃ |

| Core Scaffold | Bioisosteric replacement of the quinolone core. | Discover novel chemotypes with similar pharmacophores. | Naphthyridone, quinazolinone. |

Emerging Research Perspectives and Future Directions

Desmethylofloxacin as a Lead Compound for Novel Antimicrobial Development

The ongoing crisis of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. This compound, as a structural analog of ofloxacin (B1677185), presents an opportunity to explore modifications that could yield compounds with enhanced efficacy, altered spectrum of activity, or improved pharmacokinetic properties. Research in this area focuses on structure-activity relationship (SAR) studies, where variations in the this compound scaffold are synthesized and evaluated for their antimicrobial potency.

While direct studies detailing this compound as a lead compound for novel antimicrobial development are not extensively documented in the provided search results, the general principle of using existing antibacterial scaffolds for derivatization is well-established in drug discovery. Fluoroquinolones, in general, exert their bacteriostatic effect by inhibiting bacterial DNA gyrase and topoisomerase IV mdpi.com. Modifications to the core fluoroquinolone structure have historically led to the development of new generations of antibiotics with improved properties. For instance, a study identified potent chemotypes effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) as low as 3.125–6.25 μg/ml frontiersin.org. These findings underscore the potential for lead optimization of fluoroquinolone-like structures.

The identification of this compound as a photoproduct of ofloxacin mdpi.comresearchgate.net also highlights its presence in environmental contexts, prompting further investigation into its intrinsic biological activities. Future research could involve synthesizing a library of this compound derivatives, systematically altering functional groups to optimize binding to bacterial targets and improve antibacterial spectrum and potency, potentially leading to novel antimicrobial agents.

Exploration of Biological Activities Beyond Antimicrobial Action

Beyond its potential as an antibacterial agent, this compound's chemical structure may lend itself to other biological activities. The exploration of enzyme inhibition is a significant area in drug discovery, as many diseases are linked to dysregulated enzyme activity. While specific studies on this compound as an enzyme inhibitor are not explicitly detailed in the provided search results, the broader class of fluoroquinolones and related compounds have been investigated for various biological targets. For example, some compounds have shown potential as enzyme inhibitors, with reported IC50 values in the nanomolar to micromolar range for enzymes like carbonic anhydrase and acetylcholinesterase researchgate.netnih.gov.

Furthermore, the concept of molecular probes is crucial in understanding biological processes at a molecular level. Molecular probes are typically fluorescent molecules designed to bind specifically to biological targets, allowing for visualization or quantification of cellular events thermofisher.comnih.govmagtech.com.cnu-strasbg.frmdpi.com. While this compound is not currently described as a fluorescent probe, its chemical framework could potentially be modified to incorporate fluorescent moieties or to act as a ligand for specific biological targets, thereby serving as a tool for biochemical research. The development of novel molecular probes is an active area, aiming to enhance sensitivity, specificity, and applicability in advanced imaging techniques u-strasbg.frmdpi.com.

Advanced Modeling Techniques in this compound Research

Computational modeling and cheminformatics play an increasingly vital role in modern drug discovery, offering powerful tools for predicting molecular behavior, optimizing lead compounds, and understanding biological interactions. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in this process mdpi.comfrontiersin.orgnih.govnih.govschrodinger.comnih.govrsc.org.

QSAR Modeling: QSAR aims to correlate a compound's chemical structure with its biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new, untested molecules. This approach is valuable for guiding the synthesis of derivatives with improved properties nih.govchemmethod.com. For this compound, QSAR could be employed to predict the antibacterial activity of its synthesized analogs or to explore potential off-target activities.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to a target protein, predicting binding affinity and orientation. Molecular docking is widely used to identify potential drug candidates and understand their mechanism of action nih.govmdpi.comfrontiersin.orgnih.govschrodinger.comrsc.org. Docking studies could reveal how this compound or its derivatives interact with bacterial enzymes like DNA gyrase or other potential biological targets.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecular systems over time, offering a more comprehensive understanding of protein-ligand interactions and conformational changes. They are often used to refine docking predictions and assess the stability of drug-target complexes mdpi.comfrontiersin.orgschrodinger.comrsc.org.

The application of these advanced modeling techniques to this compound could accelerate the identification of promising derivatives for antimicrobial development or uncover new biological activities, thereby streamlining the research and development pipeline.

Challenges and Opportunities in this compound-Related Academic Research

Research into this compound presents both significant challenges and compelling opportunities.

Challenges:

Limited Dedicated Research: While ofloxacin is extensively studied, specific research focusing solely on this compound, particularly concerning its therapeutic potential and broader biological activities, appears less abundant in the public domain. This scarcity of focused investigation can be a hurdle in advancing its study.

Metabolite vs. Parent Compound: Distinguishing the specific biological contributions of this compound from those of its parent compound, ofloxacin, can be complex, especially in studies where both are present.

Translational Hurdles: As with any research compound, translating promising in vitro findings into viable therapeutic applications involves significant challenges, including optimizing pharmacokinetics, ensuring safety profiles, and navigating the complex drug development regulatory pathway.

Stereochemistry: Fluoroquinolones, including ofloxacin, are chiral compounds, existing as enantiomers (S-ofloxacin and R-ofloxacin). The different enantiomers can exhibit distinct pharmacological and toxicological profiles researchgate.netresearchgate.net. Understanding the specific activities and properties of this compound's enantiomers, if applicable, adds another layer of complexity to research.

Opportunities:

Novel Antimicrobial Leads: The ongoing need for new antibiotics against resistant pathogens makes this compound a potential starting point for developing next-generation fluoroquinolones or entirely new classes of antimicrobials. Its structural similarity to known antibiotics provides a rational basis for SAR studies frontiersin.orggardp.org.

Broader Biological Applications: Investigating this compound for enzyme inhibition or as a scaffold for molecular probes opens up avenues for its use in diverse areas of biochemical research and potentially in therapeutic strategies beyond infectious diseases.

Computational Drug Design: The application of advanced computational tools offers a cost-effective and efficient means to explore the chemical space around this compound, predict its interactions, and design optimized derivatives, thus overcoming some of the traditional challenges in drug discovery mdpi.comfrontiersin.orgnih.govnih.govschrodinger.com.

Environmental Relevance: Understanding the fate and potential biological activity of this compound as an environmental transformation product of ofloxacin is crucial for environmental risk assessment and public health, presenting an opportunity for interdisciplinary research mdpi.comresearchgate.netnih.gov.

Q & A

Q. What analytical methods are recommended for detecting desmethylofloxacin in biological samples?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters. Key parameters include a precursor ion at m/z 348.2, product ions at m/z 261.1 (primary) and 303.9 (secondary), collision energies of 47 eV and 28 eV, and a retention time of 90 seconds . Method validation should include calibration curves, recovery rates, and limits of detection/quantification to ensure reproducibility.

Q. How does this compound's pharmacokinetic profile compare to its parent compound, ofloxacin?

this compound is a metabolite of ofloxacin with moderate antibacterial activity. Its elimination involves biphasic kinetics: initial phase half-life (4–5 hours) and terminal phase (20–25 hours). Renal excretion accounts for 65–80% of ofloxacin, while this compound constitutes <5% of urinary metabolites . Researchers should compare renal clearance rates and protein binding percentages between the two compounds to assess bioactivity differences.

Q. What are the primary metabolic pathways of this compound in humans?

this compound undergoes limited hepatic metabolism, primarily via glucuronidation. Its elimination is renal-dependent, with tubular secretion and glomerular filtration as key mechanisms . Studies should include urine and fecal metabolite profiling over 24–48 hours, using LC-MS/MS to track phase I/II metabolites.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters for this compound across studies?

Contradictions in half-life or clearance data may arise from variations in patient cohorts (e.g., renal impairment), analytical sensitivity, or sampling intervals. A robust approach includes:

- Meta-analysis of existing pharmacokinetic studies, stratifying by health status and methodology.

- In vitro simulations using human hepatocyte or renal proximal tubule models to isolate metabolic contributions .

- Statistical reconciliation via mixed-effects modeling to account for inter-study variability .

Q. What experimental design optimizes the detection of this compound in complex matrices (e.g., wastewater, plasma)?

Use a tiered approach:

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for plasma; freeze-drying for wastewater.

- Instrumentation : LC-MS/MS with electrospray ionization (ESI+) and a C18 column (2.1 × 50 mm, 1.7 µm).

- Validation : Include matrix-matched calibration, ion suppression/enhancement tests, and cross-lab reproducibility checks .

- Data Analysis : Apply machine learning algorithms (e.g., PCA) to identify co-eluting interferences .

Q. How does this compound's antibacterial activity vary under different pH conditions?

Design pH-dependent MIC assays using:

- Bacterial Strains : E. coli (ATCC 25922) and S. aureus (ATCC 29213).

- Media : Adjust Mueller-Hinton broth to pH 5.0–8.0.

- Controls : Include ofloxacin and ciprofloxacin as comparators.

- Mechanistic Insight : Perform time-kill curves and transcriptomic analysis (RNA-seq) to identify pH-responsive gene targets .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound's environmental persistence?

- Source Analysis : Compare study methodologies (e.g., HPLC vs. LC-MS sensitivity, sampling sites).

- Controlled Replication : Conduct parallel experiments under standardized conditions (OECD Guidelines 303A for biodegradability).

- Meta-Regression : Quantify the impact of variables like temperature, organic matter, and microbial diversity on degradation rates .

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in in vivo models?

Use nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models to account for:

- Inter-individual variability in drug absorption.

- Covariates (e.g., creatinine clearance, age).

- Time-dependent pharmacodynamic effects .

Methodological Best Practices

Q. How to ensure reproducibility in this compound bioanalytical assays?

- Documentation : Follow MIAME/MIAPE guidelines for metadata reporting.

- Quality Controls : Include internal standards (e.g., deuterated this compound) and inter-day precision assessments.

- Open Data : Share raw spectra and calibration data via repositories like MetaboLights .

Q. What ethical considerations apply to human studies involving this compound exposure assessment?

- Informed Consent : Disclose risks of residual antibiotic detection in biofluids.

- Data Anonymization : Use coded identifiers for participant metadata.

- Regulatory Compliance : Obtain IRB approval and adhere to GDPR/HIPAA for data storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.